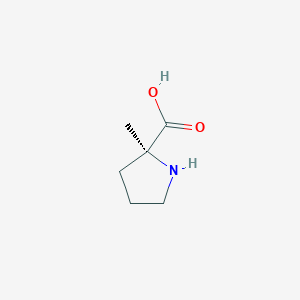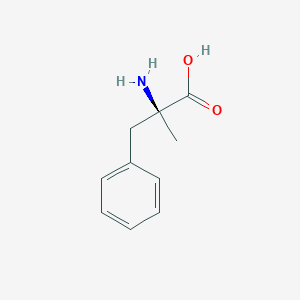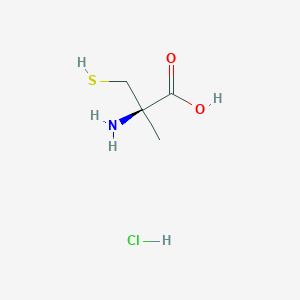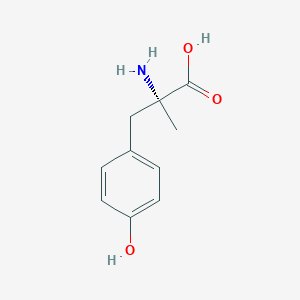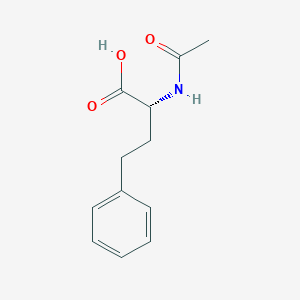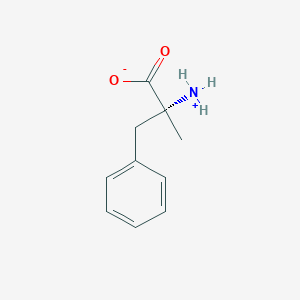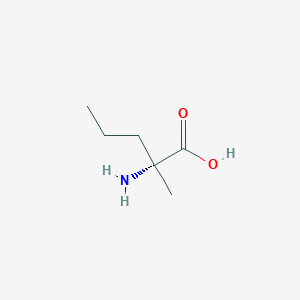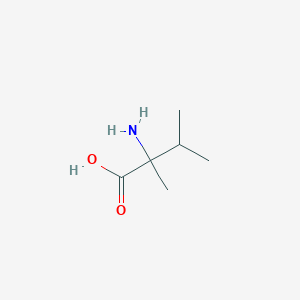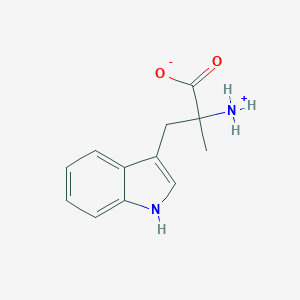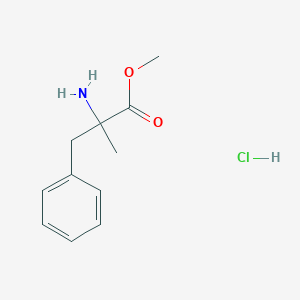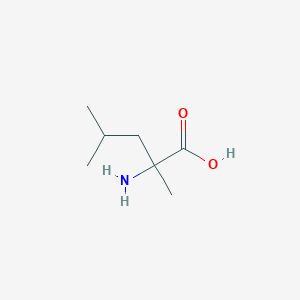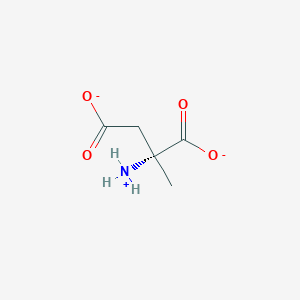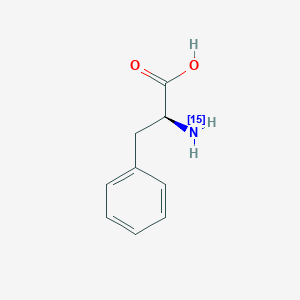
L-苯丙氨酸-15N
描述
L-Phenylalanine-15N is a stable isotope-labeled compound of L-Phenylalanine, an essential aromatic amino acid. The “15N” denotes the presence of the nitrogen-15 isotope, which is a non-radioactive, stable isotope of nitrogen. This compound is widely used in various scientific research fields due to its unique properties and applications.
科学研究应用
L-Phenylalanine-15N has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace nitrogen pathways in biological systems.
Medicine: Utilized in the study of metabolic disorders and the development of diagnostic tools.
Industry: Applied in the production of labeled peptides and proteins for research and pharmaceutical purposes.
生化分析
Biochemical Properties
L-Phenylalanine-15N plays a crucial role in various biochemical reactions. It is a key component in protein synthesis, where it is incorporated into polypeptide chains during translation . It also serves as a precursor to catecholamines such as dopamine and epinephrine . L-Phenylalanine-15N interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it is a competitive antagonist for the glycine- and glutamate-binding sites of N-methyl-D-aspartate receptors (NMDARs) and non-NMDARs .
Cellular Effects
L-Phenylalanine-15N has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, high levels of this amino acid have been shown to impair mitochondrial bioenergetics, provoke changes in oxidative and inflammatory status, and induce apoptosis .
Molecular Mechanism
The molecular mechanism of action of L-Phenylalanine-15N involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it acts as an antagonist for the α2δ subunit of voltage-dependent Ca+ channels with a Ki of 980 nM .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Phenylalanine-15N change over time. It has been shown that the original source of the 15N-labeled phenylalanine can be determined using a method that consists of optimization of the HPLC conditions, evaluation of the isotope fractionation effects, and evaluation of the effect of pre-processing on the phenylalanine nitrogen stable isotope .
Dosage Effects in Animal Models
The effects of L-Phenylalanine-15N vary with different dosages in animal models. For instance, oral administration of L-Phenylalanine has been shown to acutely reduce food intake in rats and mice, and chronically reduce food intake and body weight in diet-induced obese mice .
Metabolic Pathways
L-Phenylalanine-15N is involved in several metabolic pathways. It is a key component in the shikimate (SHIK) and L-Phenylalanine branch pathways . It interacts with various enzymes and cofactors in these pathways, and can affect metabolic flux or metabolite levels .
Transport and Distribution
L-Phenylalanine-15N is transported and distributed within cells and tissues. It interacts with various transporters and binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of L-Phenylalanine-15N and its effects on activity or function are complex. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
L-Phenylalanine-15N can be synthesized through several methods, including chemical synthesis and biosynthesis. One common method involves the incorporation of nitrogen-15 into the amino acid structure during the synthesis process. This can be achieved by using nitrogen-15 labeled ammonia or other nitrogen-15 containing precursors in the reaction.
Industrial Production Methods
In industrial settings, L-Phenylalanine-15N is often produced using fermentation processes involving genetically modified microorganisms. These microorganisms are cultured in media containing nitrogen-15 labeled nutrients, which are then incorporated into the amino acid during biosynthesis. The resulting product is then purified to obtain high-purity L-Phenylalanine-15N.
化学反应分析
Types of Reactions
L-Phenylalanine-15N undergoes various chemical reactions, including:
Oxidation: L-Phenylalanine-15N can be oxidized to form phenylpyruvic acid.
Reduction: It can be reduced to form phenylalaninol.
Substitution: The amino group can undergo substitution reactions to form derivatives such as N-acetyl-L-phenylalanine-15N.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and acetyl chloride are used for acetylation reactions.
Major Products
Oxidation: Phenylpyruvic acid
Reduction: Phenylalaninol
Substitution: N-acetyl-L-phenylalanine-15N
作用机制
L-Phenylalanine-15N exerts its effects primarily through its role as a precursor in the biosynthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. The nitrogen-15 isotope allows for precise tracking of the compound’s metabolic pathways and interactions within biological systems. The molecular targets include enzymes involved in the biosynthesis of these neurotransmitters, such as phenylalanine hydroxylase.
相似化合物的比较
Similar Compounds
L-Phenylalanine-13C: Labeled with carbon-13 isotope.
L-Phenylalanine-2-13C: Labeled with carbon-13 at the second carbon position.
L-Phenylalanine-3,3-d2: Labeled with deuterium at the third carbon position.
L-Phenylalanine-13C9,15N: Labeled with both carbon-13 and nitrogen-15 isotopes.
Uniqueness
L-Phenylalanine-15N is unique due to its specific labeling with nitrogen-15, which provides distinct advantages in NMR spectroscopy and metabolic studies. The nitrogen-15 isotope offers better resolution and sensitivity in NMR experiments compared to other isotopes, making it a valuable tool for detailed molecular analysis.
属性
IUPAC Name |
(2S)-2-(15N)azanyl-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i10+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLNVLDHVKWLRT-YTRLMEAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10435586 | |
| Record name | L-Phenylalanine-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29700-34-3 | |
| Record name | L-Phenylalanine-15N | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29700-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Phenylalanine-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



